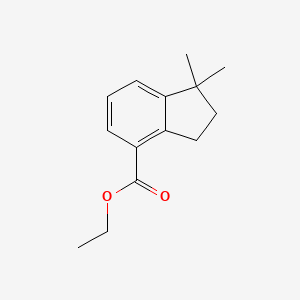
Ethyl 1,1-dimethylindan-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1,1-dimethylindan-4-carboxylate is an organic compound that belongs to the class of indan derivatives. Indan derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes an indan ring system with an ethyl ester functional group at the 4-position and two methyl groups at the 1-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,1-dimethylindan-4-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method is the Friedel-Crafts acylation of 1,1-dimethylindan with ethyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes intramolecular cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the final product.
化学反应分析
Types of Reactions
Ethyl 1,1-dimethylindan-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted indan derivatives with various functional groups.
科学研究应用
Ethyl 1,1-dimethylindan-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 1,1-dimethylindan-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to fit into active sites of target proteins, influencing their function through binding interactions.
相似化合物的比较
Ethyl 1,1-dimethylindan-4-carboxylate can be compared with other indan derivatives such as:
- Ethyl 1,3-dimethylindan-4-carboxylate
- Ethyl 1,1-dimethylindan-2-carboxylate
- Ethyl 1,1-dimethylindan-5-carboxylate
These compounds share similar core structures but differ in the position and number of substituents. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
55591-12-3 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC 名称 |
ethyl 1,1-dimethyl-2,3-dihydroindene-4-carboxylate |
InChI |
InChI=1S/C14H18O2/c1-4-16-13(15)11-6-5-7-12-10(11)8-9-14(12,2)3/h5-7H,4,8-9H2,1-3H3 |
InChI 键 |
JAWKNTBIAIQVDD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2CCC(C2=CC=C1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-Thiazolo[5,4-B]carbazole](/img/structure/B13814302.png)

![2-[(8-Methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B13814320.png)
![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-(2-oxopropoxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13814323.png)
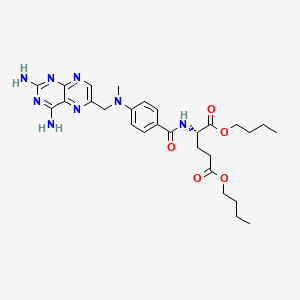
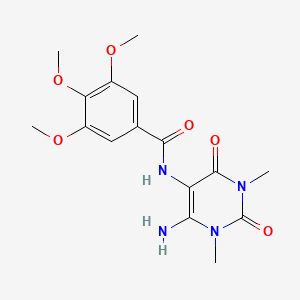
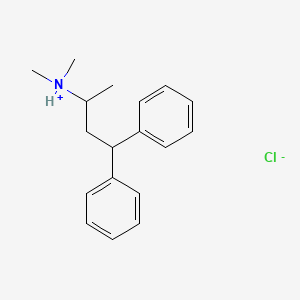
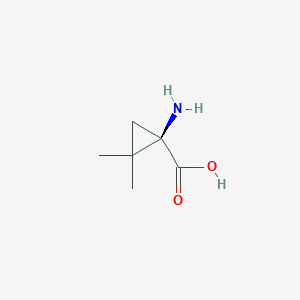
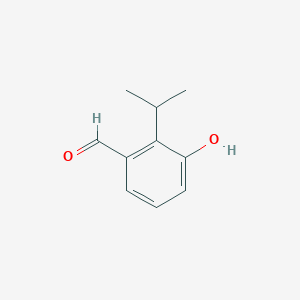
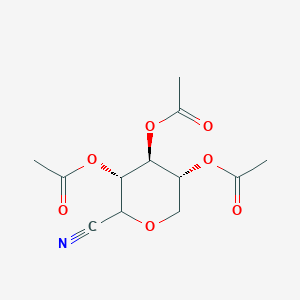

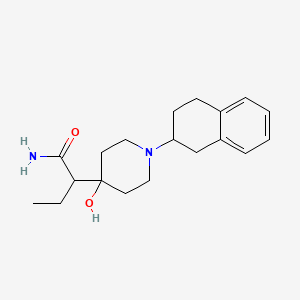
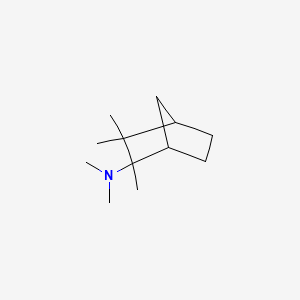
![2-[(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienyl]benzene-1,4-diol](/img/structure/B13814370.png)
